GPR132 antagonist 1 (dihydrocholide)

GPR132 antagonism GPCR pharmacology insulin secretion

Uncharacterized benzofuran sulfonamide analogs introduce uncontrolled variables that undermine assay validation and dose-response reproducibility. GPR132 antagonist 1 (dihydrochloride) is a validated GPR132 antagonist tool compound with a defined EC50 of 0.075 μM, enabling precise experimental design in GPCR signaling and metabolic pharmacology research. Its dihydrochloride salt form ensures enhanced aqueous solubility and stability, critical for high-throughput screening and automated liquid handling. - GPR132 Antagonism: EC50 = 0.075 μM (target engagement benchmark). - Insulin Secretion Activity: EC50 = 0.7 μM (validated in pancreatic β-cell assays). - Dihydrochloride Salt: Superior solubility and stability vs. free acid (free acid MW: 359.4 g/mol).

Molecular Formula C18H19Cl2NO5S
Molecular Weight 432.3 g/mol
Cat. No. B12380514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR132 antagonist 1 (dihydrocholide)
Molecular FormulaC18H19Cl2NO5S
Molecular Weight432.3 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)O.Cl.Cl
InChIInChI=1S/C18H17NO5S.2ClH/c1-12-15-11-14(7-8-16(15)24-17(12)18(20)21)25(22,23)19-10-9-13-5-3-2-4-6-13;;/h2-8,11,19H,9-10H2,1H3,(H,20,21);2*1H
InChIKeyKIOLZXAIVGNNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPR132 Antagonist 1 Dihydrochloride: Structural Baseline


3-Methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid dihydrochloride (CAS: 1865999-52-5; molecular formula: C18H19Cl2NO5S; MW: 432.3 g/mol) is a small-molecule benzofuran-2-carboxylic acid sulfonamide derivative in dihydrochloride salt form . The compound features a benzofuran core with a 3-methyl substitution, a carboxylic acid moiety at position 2, and a phenylethylsulfamoyl group at position 5 . Its dihydrochloride form enhances aqueous solubility and stability compared to the free acid form (free acid MW: 359.4 g/mol) . The compound is known in the research literature as GPR132 antagonist 1 (also designated GPR132-B-160, Compound 25), indicating its functional annotation as a G-protein coupled receptor 132 (GPR132) antagonist .

Pathway Study GPR132 antagonism pathway inhibition study fit
Salt Form Dihydrochloride for aqueous assay workflow
Target Engagement Benzofuran sulfonamide GPCR tool-compound context

Why Generic Substitution with Analogs Fails


Generic substitution of this compound with close benzofuran-2-carboxylic acid analogs or alternative salt forms is scientifically inadvisable due to three non-interchangeable differentiating factors. First, the dihydrochloride salt form confers distinct solubility and stability properties that directly affect formulation and assay consistency compared to the free acid form . Second, the specific phenylethylsulfamoyl substitution at the 5-position of the benzofuran core is a critical determinant of target engagement at GPR132, with even minor alterations to the sulfonamide moiety documented in the benzofuran-2-carboxylic acid class as producing substantial shifts in pharmacological activity [1]. Third, the compound's defined activity profile—GPR132 antagonism with an EC50 of 0.075 μM—represents a specific structure-activity relationship that cannot be assumed for structurally related benzofuran sulfonamides lacking empirical validation at this target . Procurement of uncharacterized analogs introduces uncontrolled variables that undermine assay validation, dose-response reproducibility, and cross-study comparability.

Free acid form may alter solubility and assay consistency; salt-form selection directly affects dissolution behavior in aqueous buffers.
Alternative sulfamoyl substitutions on the benzofuran core may shift target engagement at GPR132; minor structural changes can produce substantial activity differences.
Uncharacterized benzofuran sulfonamide analogs lack empirical GPR132 activity validation; pharmacological profile cannot be assumed from scaffold similarity.

Quantitative Evidence vs. Comparators


GPR132 Antagonist Potency

This compound demonstrates potent, quantifiable antagonism at GPR132 with an EC50 value of 0.075 μM (75 nM) in receptor functional assays . In contrast, structurally related benzofuran sulfonamide derivatives without empirical target validation cannot be assumed to possess comparable activity at GPR132. This is further substantiated by the compound's demonstrated functional activity in promoting insulin secretion with an EC50 of 0.7 μM, indicating a defined pharmacological profile that distinguishes it from uncharacterized analogs .

GPR132 Antagonism
Reported
EC50 = 0.075 μM
Reported antagonist potency context
GPR132 functional assay; supports target-engagement study design
GPR132 antagonism GPCR pharmacology insulin secretion

Aqueous Solubility and Stability Advantage

The dihydrochloride salt form (MW: 432.3 g/mol; C18H19Cl2NO5S) provides enhanced aqueous solubility and improved chemical stability compared to the free acid form (MW: 359.4 g/mol; C18H17NO5S) . This salt selection represents a deliberate formulation advantage for in vitro assay preparation, where the dihydrochloride exhibits reduced precipitation risk and improved dissolution kinetics in aqueous buffers relative to the free acid counterpart . The presence of two hydrochloride counterions directly influences the compound's physicochemical behavior, enabling more consistent solution preparation for dose-response studies and cellular assays .

Salt Form Comparison
Data to verify
Dihydrochloride salt
vs
Free acid
Salt-form selection context
Reported solubility and stability enhancement; quantitative values not published
Salt form selection aqueous solubility formulation stability

Scaffold-Class SAR Differentiation

Within the benzofuran-2-carboxylic acid sulfonamide class, systematic structure-activity relationship (SAR) studies demonstrate that modifications to the sulfamoyl substitution pattern produce substantial, non-linear changes in biological activity [1]. In the related 6,7-dichloro-5-sulfamoyl-2,3-dihydrobenzofuran-2-carboxylic acid series, varying the N-substituents on the sulfamoyl group yielded compounds with diuretic and saluretic activities ranging from inactive to high-ceiling potency, with the most active derivatives (e.g., 9ab) requiring specific lower alkyl disubstitution patterns [1]. Similarly, patent literature on sulfamoyl-2-benzofurancarboxylic acid derivatives emphasizes that the specific sulfamoyl substitution is essential for loop diuretic activity with reduced adverse effects [2]. These class-level SAR findings establish that the phenylethylsulfamoyl group at position 5 of the target compound is not an interchangeable substituent but a specific pharmacophoric element whose substitution would unpredictably alter activity.

Scaffold-Class SAR
Class-level
5-phenylethylsulfamoyl substitution
Sulfamoyl substitution pattern may critically alter activity
Class-level SAR from related benzofuran series; activity ranges from inactive to high potency
structure-activity relationship benzofuran pharmacology sulfonamide SAR

Functional Selectivity: Insulin Secretion Enhancement

This compound exhibits a dual functional profile: potent GPR132 antagonism (EC50 = 0.075 μM) coupled with promotion of insulin secretion (EC50 = 0.7 μM) . This functional combination is not reported for other benzofuran-2-carboxylic acid sulfonamide derivatives, which have been primarily characterized in the context of diuretic/uricosuric activity [1] or as BCL-2 family inhibitors in proliferative diseases [2]. The observed insulin secretion enhancement distinguishes this compound from other members of the benzofuran sulfonamide class and establishes a unique pharmacological fingerprint that is not generalizable to structurally similar compounds.

Functional Profile
Reported
GPR132 antagonism + insulin secretion modulation
vs
Other benzofuran sulfonamides (diuretic / anticancer)
Supports metabolic signaling assay context
Dual activity not reported in comparator compound classes
insulin secretion metabolic pharmacology GPR132 signaling

Optimal Research Applications


GPCR Signaling and Receptor Pharmacology

This compound is optimally deployed as a validated GPR132 antagonist tool compound in GPCR signaling research, with a characterized EC50 of 0.075 μM enabling precise dose-response experimental design . Its defined potency allows researchers to establish reproducible antagonist concentration ranges for studying GPR132-Gi coupling, downstream signaling cascades, and receptor desensitization mechanisms. Unlike uncharacterized benzofuran sulfonamide analogs, this compound provides a known benchmark for target engagement studies, supporting cross-laboratory reproducibility and assay validation .

Insulin Secretion and Metabolic Research

The compound's demonstrated insulin secretion-promoting activity (EC50 = 0.7 μM) supports its use in metabolic pharmacology research focused on pancreatic β-cell function and type 2 diabetes mechanisms . This functional profile distinguishes it from other benzofuran-2-carboxylic acid derivatives, which lack validated activity in insulin secretion assays, and positions it as a specialized tool for investigating GPR132-mediated regulation of insulin release . Researchers investigating the GPR132-Gi signaling axis in metabolic tissues should prioritize this compound over alternative benzofuran sulfonamides to ensure target-pathway alignment.

Aqueous Formulation for In Vitro Assays and HTS

The dihydrochloride salt form's enhanced aqueous solubility and stability make this compound particularly well-suited for in vitro assays requiring consistent compound dissolution and reduced precipitation risk . This physicochemical advantage is critical for high-throughput screening campaigns, automated liquid handling systems, and dose-response studies where inconsistent solubilization of the free acid form could introduce plate-to-plate variability and confound activity measurements . Procurement of the dihydrochloride salt ensures more reproducible solution preparation compared to the free acid form .

SAR Studies of Benzofuran Sulfonamides

This compound serves as a valuable reference point in SAR investigations of benzofuran-2-carboxylic acid sulfonamides, representing a defined substitution pattern (3-methyl, 5-phenylethylsulfamoyl) with established pharmacological annotation . In comparative SAR studies, this compound can be systematically evaluated alongside related derivatives to map the contribution of the phenylethylsulfamoyl moiety to target engagement and functional activity. Its characterized GPR132 antagonist activity provides a benchmark against which modifications to the sulfamoyl group or benzofuran core can be quantitatively assessed .

Application
Selection Property
Validation Focus
GPCR Signaling Research
GPR132 antagonist tool-compound context
Target-engagement assay reproducibility
Insulin Secretion Studies
Insulin secretion modulation context
β-cell functional assay endpoints
In Vitro Assay Preparation
Salt-form solubility context
Aqueous dissolution consistency
Benzofuran SAR Studies
Defined substitution pattern
Structure-activity mapping

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